molecular formula C23H28N2O6 B2830392 4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde CAS No. 1384601-36-8

4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde

Cat. No.: B2830392
CAS No.: 1384601-36-8
M. Wt: 428.485
InChI Key: GAWDHGDEAPYDFF-UHFFFAOYSA-N
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Description

4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde is a complex organic compound featuring a trimethoxyphenyl group, a piperazine ring, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with diethanolamine under controlled conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction using 2,3,4-trimethoxybenzyl chloride.

    Formation of the Benzaldehyde Moiety: The final step involves the reaction of the intermediate with 4-formylbenzoic acid under acidic conditions to form the benzaldehyde moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzoic acid.

    Reduction: 4-[2-Hydroxy-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde.

    Substitution: 4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]-3-nitrobenzaldehyde.

Scientific Research Applications

4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The piperazine ring may interact with neurotransmitter receptors, contributing to its potential anti-psychotic and anti-depressant effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-Oxo-2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde: Similar structure but with different substitution on the phenyl ring.

    4-[2-Oxo-2-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde: Another structural isomer with different methoxy group positions.

Uniqueness

4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde is unique due to its specific substitution pattern on the trimethoxyphenyl group, which may confer distinct biological activities compared to its isomers.

Properties

IUPAC Name

4-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-28-20-9-6-18(22(29-2)23(20)30-3)14-24-10-12-25(13-11-24)21(27)16-31-19-7-4-17(15-26)5-8-19/h4-9,15H,10-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWDHGDEAPYDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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